![molecular formula C19H15N3 B2439830 7-[1,1'-Biphenyl]-4-yl-2-méthylpyrazolo[1,5-a]pyrimidine CAS No. 861209-54-3](/img/structure/B2439830.png)
7-[1,1'-Biphenyl]-4-yl-2-méthylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a biphenyl group at the 7-position and a methyl group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
Target of Action
The primary targets of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell growth and metabolism .
Biochemical Pathways
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine affects the pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of pyrimidine ribonucleotides, which are essential for cell growth and proliferation . By inhibiting protein kinases, 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine disrupts this pathway, affecting the balance of nucleotide pools .
Result of Action
The molecular and cellular effects of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine’s action include the disruption of cellular processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption is due to the inhibition of protein kinases, which play a crucial role in these processes .
Analyse Biochimique
Cellular Effects
Pyrimidine derivatives have been shown to exhibit anticancer activity, potentially by inhibiting cell growth and inducing apoptosis .
Molecular Mechanism
Pyrimidine derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including de novo pyrimidine biosynthesis and pyrimidine ribonucleotide biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1,1’-biphenyl-4-yl)-4-hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes, followed by oxidation and Dimroth rearrangement . The reaction conditions often include the use of ethanol as a solvent and ferric chloride as an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ferric chloride.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Ferric chloride in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Phenyl-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the biphenyl group, which may result in different biological activities.
7-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Contains a methoxy group instead of a biphenyl group, affecting its electronic properties and reactivity.
Uniqueness
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the biphenyl group, which enhances its biological activity and potential as a therapeutic agent. The biphenyl group can improve the compound’s ability to interact with biological targets and increase its stability .
Propriétés
IUPAC Name |
2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-14-13-19-20-12-11-18(22(19)21-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEHDHVESPITHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
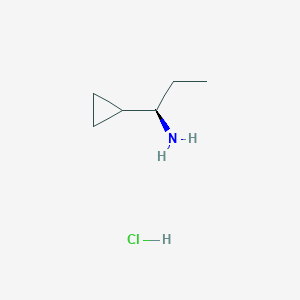
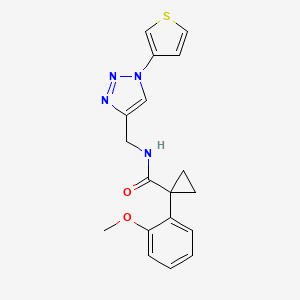
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2439755.png)
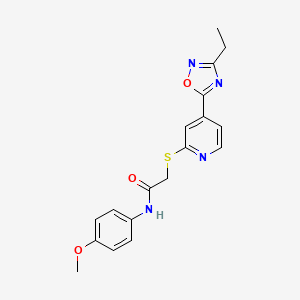
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2439760.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)
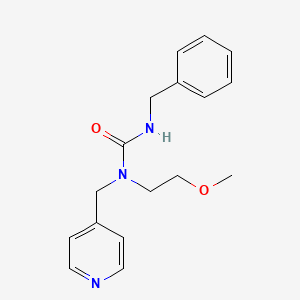
![3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2439765.png)
![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)
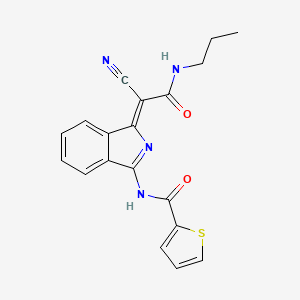
![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)
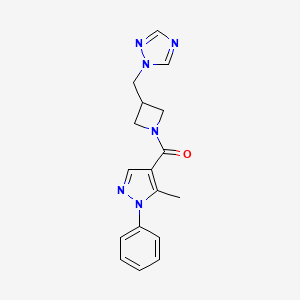
![(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)
